molecular formula C20H38O2 B14668785 Methyl 9-methylideneoctadecanoate CAS No. 37714-89-9

Methyl 9-methylideneoctadecanoate

Cat. No.: B14668785
CAS No.: 37714-89-9
M. Wt: 310.5 g/mol
InChI Key: FMWHQFYQWRCNHK-UHFFFAOYSA-N
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Description

Methyl 9-methylideneoctadecanoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature and various commercial products. This particular ester is derived from octadecanoic acid and features a methylidene group at the 9th position of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-methylideneoctadecanoate can be synthesized through the esterification of 9-methylideneoctadecanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 9-methylideneoctadecanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction of this ester can lead to the formation of primary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Amides or other substituted esters

Scientific Research Applications

Methyl 9-methylideneoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 9-methylideneoctadecanoate involves its hydrolysis in biological systems to release the corresponding alcohol and acid. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. This process releases the active components that can exert various biological effects.

Comparison with Similar Compounds

Methyl 9-methylideneoctadecanoate can be compared with other esters such as methyl octadecanoate and methyl 9-octadecenoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methylidene group at the 9th position, which can influence its reactivity and biological activity.

Similar Compounds

    Methyl octadecanoate: An ester derived from octadecanoic acid without the methylidene group.

    Methyl 9-octadecenoate: An ester with a double bond at the 9th position but lacking the methylidene group.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

37714-89-9

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 9-methylideneoctadecanoate

InChI

InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3

InChI Key

FMWHQFYQWRCNHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C)CCCCCCCC(=O)OC

Origin of Product

United States

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